molecular formula C12H21N3O B1464958 {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine CAS No. 1250525-98-4

{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine

Katalognummer: B1464958
CAS-Nummer: 1250525-98-4
Molekulargewicht: 223.31 g/mol
InChI-Schlüssel: KWZASGVVVRQCET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine is a chemical building block of interest in medicinal chemistry and pharmacological research. It features a piperidine ring linked to a 3,5-dimethylisoxazole group, a structural motif found in compounds investigated for various biological activities. This compound is available with the CAS Numbers 1250525-98-4 and 1247449-67-7 . Its molecular formula is C12H21N3O and it has a molecular weight of 223.31 g/mol . While the specific research applications for this exact molecule are not fully detailed in the literature, its core structure provides valuable insights. Structurally related diaryloxazole compounds have been identified through bioassay-guided fractionation of natural products and investigated for their selective anti-proliferative activity against certain breast cancer cell lines, such as the luminal androgen receptor (LAR) subtype of triple-negative breast cancer (TNBC) . Furthermore, compounds with similar piperidine and heterocyclic components have been studied in high-throughput screening programs for their interactions with various biological targets, including G-protein-coupled receptors (GPCRs) and enzymes, highlighting their potential as tools for probing biochemical pathways . This reagent is provided for research use only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-9-12(10(2)16-14-9)8-15-5-3-4-11(6-13)7-15/h11H,3-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZASGVVVRQCET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C11H19N3O
  • Molecular Weight : 209.29 g/mol
  • CAS Number : 1250525-98-4

Biological Activity Overview

Research indicates that compounds similar to {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine exhibit a range of biological activities, particularly in antimicrobial and antifungal domains.

Antimicrobial Activity

A study evaluating various piperidine derivatives found that certain modifications in their structure significantly enhance their antibacterial properties. The compound's structural analogs demonstrated activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Activity Against
PA-10.0039S. aureus
PA-20.025E. coli

Antifungal Activity

In vitro tests have also shown that certain piperidine derivatives possess antifungal properties. For instance, compounds with specific substitutions on the piperidine ring exhibited significant activity against Candida albicans, with MIC values ranging from 3.125 to 100 mg/mL .

Case Studies

  • Inhibition of Mycobacterium tuberculosis : A ligand-binding assay was conducted to evaluate the inhibitory activity of {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine against Mycobacterium tuberculosis shikimate kinase. The results indicated effective inhibition at concentrations as low as 0.05 µM .
  • Antibacterial Efficacy : A comparative study on various piperidine derivatives showed that modifications at specific positions on the piperidine ring can enhance antibacterial activity significantly. Compounds with hydroxyl or nitro groups exhibited increased potency against tested bacterial strains .

The mechanism through which {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine exerts its biological effects is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity . Further studies are needed to elucidate the precise pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine with three structurally related compounds, focusing on molecular features, physicochemical properties, and inferred applications.

(3,5-Dimethylisoxazol-4-yl)methanamine

Structure : Lacks the piperidine ring, consisting only of an isoxazole core with a methylamine substituent.
Molecular Formula : C₆H₁₀N₂O.
Molecular Weight : 126.16 g/mol .
Key Differences :

  • Lower molecular weight (126.16 vs. 237.33 g/mol for the target compound) may improve solubility but limit binding affinity in biological targets.
    Applications : Often used as a building block in synthesizing larger heterocycles or bioactive molecules targeting enzymes or receptors requiring isoxazole recognition .

1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methanamine Hydrochloride

Structure : Features a benzene ring substituted with the isoxazole group and a methylamine side chain, protonated as a hydrochloride salt.
Molecular Formula : C₁₃H₁₇ClN₂O (hydrochloride salt).
Molecular Weight : 252.74 g/mol (salt form) .
Key Differences :

  • Hydrochloride salt improves crystallinity and stability compared to the free base form of the target compound .
    Applications : Likely explored in drug discovery for its improved solubility and stability in formulation.

3-[1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile

Structure : Incorporates a piperidine ring linked to an acetylated isoxazole and a pyrazine-carbonitrile group.
Molecular Formula : C₁₇H₁₉N₅O₃.
Molecular Weight : 341.36 g/mol .
Key Differences :

  • Higher molecular weight (341.36 g/mol) may reduce membrane permeability compared to the target compound.
    Applications : Likely designed for kinase inhibition or as a fragment in anticancer agents due to its extended conjugation and heteroaromatic systems .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine C₁₃H₂₁N₃O 237.33 Piperidine, isoxazole, methanamine CNS ligands, enzyme inhibitors
(3,5-Dimethylisoxazol-4-yl)methanamine C₆H₁₀N₂O 126.16 Isoxazole, methylamine Building block, bioactive fragments
1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methanamine HCl C₁₃H₁₇ClN₂O 252.74 Benzene, isoxazole, hydrochloride salt Drug formulations
3-[1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile C₁₇H₁₉N₅O₃ 341.36 Piperidine, acetyl-isoxazole, pyrazine Kinase inhibitors, anticancer agents

Research Implications

  • Structural Complexity and Bioactivity : The piperidine-isoxazole hybrid in the target compound balances flexibility and metabolic stability, making it suitable for central nervous system (CNS) drug candidates where blood-brain barrier penetration is critical .
  • Salt Forms : Hydrochloride derivatives (e.g., ) highlight the importance of salt formation in optimizing physicochemical properties for pharmaceutical development .
  • Synthetic Utility : Compounds like those in demonstrate the use of modular synthesis (e.g., acetyl and pyrazine additions) to diversify pharmacological profiles .

Vorbereitungsmethoden

Synthetic Route and Reaction Conditions

Based on the synthesis of related 3,5-dimethylisoxazole derivatives and piperidine amines, the following preparation method is deduced from the literature and patent disclosures:

  • Step 1: Preparation of 3,5-Dimethylisoxazol-4-yl Methyl Halide Intermediate

    The 3,5-dimethylisoxazole is first functionalized at the 4-position with a methyl halide group (e.g., bromomethyl or chloromethyl) to provide a reactive electrophile for nucleophilic substitution. This step typically involves halogenation under mild conditions to preserve the isoxazole ring.

  • Step 2: Nucleophilic Substitution with Piperidin-3-yl Methanamine

    The piperidin-3-yl methanamine nucleophile attacks the halomethyl group of the isoxazole intermediate, forming the key C–N bond linking the piperidine nitrogen to the oxazolylmethyl substituent. This reaction is generally carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) with a base (e.g., triethylamine or pyridine) to scavenge the released halide acid.

  • Step 3: Purification and Characterization

    The product is purified by standard chromatographic techniques and characterized by NMR (1H, 13C, 2D NMR), mass spectrometry, and possibly X-ray crystallography to confirm its structure and stereochemistry.

Detailed Research Findings and Characterization

While direct literature on the exact compound is limited, closely related compounds such as 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine have been synthesized and characterized, providing insights into the preparation and structural analysis of similar isoxazole derivatives.

  • NMR Spectroscopy

    The 1H NMR spectrum typically shows characteristic signals for the methyl groups on the isoxazole ring around 2.1–2.5 ppm as singlets, methylene protons linking the oxazole to the piperidine ring, and multiplets corresponding to the piperidine ring protons. 13C NMR confirms the presence of methyl carbons (~11–13 ppm), aromatic carbons of the oxazole (~113–158 ppm), and aliphatic carbons of the piperidine ring (~25–50 ppm).

  • 2D NMR Techniques

    COSY, HMQC, and HMBC spectra help establish proton-proton and proton-carbon connectivities, confirming the substitution pattern and linkage between the oxazole and piperidine moieties.

  • X-ray Diffraction Analysis

    For structurally related compounds, X-ray crystallography has been employed to determine the absolute configuration and bond parameters, confirming the molecular geometry and substituent orientation.

Data Tables from Related Compound Characterization

Parameter Value / Observation Notes
Methyl protons (isoxazole) 2.12 ppm, 2.49 ppm (singlets) Characteristic for 3,5-dimethyl groups
Piperidine ring protons 1.7–3.8 ppm (multiplets and doublets) Reflects ring methylene and methine
13C NMR methyl carbons 11.0–13.0 ppm Methyl groups on isoxazole
13C NMR aromatic carbons 113–158 ppm Isoxazole ring carbons
Key bond lengths (Å) S(1)-O(3): 1.424(2), S(1)-N(12): 1.634(2) From related sulfonyl isoxazole compound
Key bond angles (°) O(3)-S(1)-O(2): 120.01(14), N(1)-C(10)-H(10A): 108.6 Indicative of typical bond geometry

Note: Bond lengths and angles are from related sulfonyl derivatives and serve as a reference for structural expectations.

Summary of Preparation Method Analysis

Step Description Reaction Conditions Characterization Techniques
1. Halomethylation Introduction of halomethyl group on 3,5-dimethylisoxazole Mild halogenation, controlled temperature NMR, MS
2. Nucleophilic substitution Coupling with piperidin-3-yl methanamine Aprotic solvent, base, room temperature to mild heating NMR (1D, 2D), MS, X-ray (if crystalline)
3. Purification Chromatography or recrystallization Standard organic purification methods Purity analysis, melting point

Q & A

Q. What are the established synthetic routes for {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine?

Methodological Answer:

  • Alkylation of Piperidine Derivatives : React 3,5-dimethylisoxazole-4-methyl halides with piperidin-3-ylmethanamine precursors under basic conditions (e.g., K₂CO₃/THF) to introduce the oxazole moiety .
  • Reductive Amination : Use NaBH₄ or other reducing agents to stabilize intermediate imines, as demonstrated in analogous amine syntheses .
  • Protection/Deprotection Strategies : Employ tert-butyloxycarbonyl (Boc) groups to protect the primary amine during synthesis, followed by acidic deprotection (e.g., HCl/EtOAc) .

Key Data:

StepReagents/ConditionsYieldReference
AlkylationK₂CO₃, THF, RT, 12h~65%
Reductive AminationNaBH₄, MeOH, 0°C → RT~92%

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and purity (e.g., δ ~2.3 ppm for methyl groups on oxazole) .
  • ESI-MS : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 225.72) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data .

Key Data:

TechniqueKey ObservationsReference
¹H NMRδ 2.25 (s, 6H, oxazole-CH₃), δ 3.45 (m, piperidine-CH₂)
X-raySpace group P2₁2₁2₁, R₁ = 0.043

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound in enzyme inhibition?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock to model interactions with targets (e.g., CARM1, as in PDB 7FAJ) .
  • Analog Synthesis : Modify the oxazole methyl groups or piperidine substituents and compare inhibitory IC₅₀ values (e.g., 3,5-dimethyl vs. halogenated analogs) .
  • Biological Assays : Test against recombinant enzymes (e.g., CARM1) using fluorescence polarization or radiometric assays .

Key Data:

ModificationTarget (IC₅₀)Reference
3,5-dimethyloxazoleCARM1 (0.8 µM)
3-chloro substitutionCARM1 (>10 µM)

Q. What computational methods predict the compound’s reactivity and stability?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate conformational flexibility in aqueous or lipid environments to assess bioavailability .
  • Degradation Studies : Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products .

Q. How can contradictory crystallographic data be resolved?

Methodological Answer:

  • Multi-Software Validation : Cross-validate SHELX-refined structures with programs like PHENIX or Olex2 to address outliers .
  • High-Resolution Data : Collect datasets at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) and reduce ambiguity .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals, common in oxazole-containing compounds .

Specialized Methodological Considerations

Q. What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use columns like Chiralpak IA/IB with hexane:IPA eluents to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps .

Q. How is metabolic stability assessed in preclinical studies?

Methodological Answer:

  • Microsomal Incubations : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
  • CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine
Reactant of Route 2
Reactant of Route 2
{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine

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